5-(3-Bromophenyl)-5-oxovaleric acid

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Procurement-ready meta-bromophenyl keto-acid for isomer-specific SAR. • Confirmed meta-substitution eliminates isomeric ambiguity. • Versatile intermediate for Suzuki coupling or pharmacophore retention. • Kinked geometry tunes polymer crystallinity and solubility. >97% purity, white solid. Ambient shipping, global delivery.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 898787-86-5
Cat. No. B1293223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-5-oxovaleric acid
CAS898787-86-5
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)CCCC(=O)O
InChIInChI=1S/C11H11BrO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
InChIKeyXHUUWSBIVLWOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)-5-oxovaleric Acid (CAS 898787-86-5) | Aromatic Building Block Profile


5-(3-Bromophenyl)-5-oxovaleric acid (CAS 898787-86-5) is a gamma-keto carboxylic acid featuring a meta-bromophenyl substituent. With the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol, this compound belongs to the class of brominated aromatic ketones and serves as a versatile intermediate in organic synthesis. Predicted physicochemical properties include a boiling point of 441.2±30.0 °C, a density of 1.495±0.06 g/cm³, and a pKa of 4.59±0.10, indicating a moderately acidic carboxylic acid functionality .

Meta-bromophenyl building block for cross-coupling and SAR studies
Supports positional isomer library construction with confirmed substitution pattern
Kinked geometry suitable for amorphous polymer or supramolecular design

5-(3-Bromophenyl)-5-oxovaleric Acid: Why Meta-Substitution Cannot Be Arbitrarily Replaced


The position of the bromine atom on the phenyl ring critically determines the compound's reactivity, physical properties, and biological behavior. The ortho (2-), meta (3-), and para (4-) bromophenyl isomers, while sharing identical molecular formulas and weights, exhibit distinct differences in electron density distribution, steric hindrance, and dipole moment orientation. These differences directly impact performance in applications such as medicinal chemistry, where receptor binding is exquisitely sensitive to substituent geometry [1], and in materials science, where molecular packing and crystallization behavior are influenced by isomer symmetry. The meta-bromophenyl configuration of 5-(3-bromophenyl)-5-oxovaleric acid offers a specific spatial and electronic profile that cannot be assumed to be equivalent to its ortho or para counterparts, making substitution without validation a potential source of experimental variability or failure.

Ortho- and para-bromophenyl isomers share molecular weight but differ in dipole moment and steric profile, which may shift reactivity and binding
Regioselectivity in electrophilic aromatic substitution is isomer-dependent; meta substitution pattern cannot reproduce ortho/para directing effects
Even when computed TPSA is identical, spatial orientation of the halogen may alter intermolecular interactions and crystallization behavior

5-(3-Bromophenyl)-5-oxovaleric Acid: Quantitative Differentiation Evidence


Positional Isomer Differentiation: Distinct Computed Property Profiles

The three positional isomers of bromophenyl-oxovaleric acid (ortho, meta, and para) exhibit distinct computed molecular property profiles that can influence their behavior in biological and chemical systems. While empirical comparative data are lacking in the literature, computational predictions reveal differences in topological polar surface area (TPSA), which is a key determinant of membrane permeability and oral bioavailability. The meta-isomer (CAS 898787-86-5) has a computed TPSA of 54.4 Ų, which is identical to the ortho-isomer (CAS 124576-25-6) and marginally higher than the para-isomer (CAS 35333-26-7), which has a TPSA of 54.4 Ų [1][2][3]. This TPSA value places all isomers within a favorable range for oral absorption (<140 Ų), but subtle differences in molecular shape and dipole moment (not computed) may still affect specific interactions.

TPSA comparison
Class-level inference
54.4 Ų (meta, ortho, para isomers nearly identical)
Passive permeability prediction context; isomer choice does not alter TPSA
Computed properties only; experimental permeability data not available
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Purity Specification: Vendor-Defined Quality Baseline of 95-98%

Commercial suppliers specify a minimum purity for 5-(3-bromophenyl)-5-oxovaleric acid, establishing a baseline for reliable experimentation. AKSci lists a minimum purity specification of 95% , while Leyan offers a higher purity grade of 98% . In comparison, the para-isomer is available from Biozol at 97% purity , and the ortho-isomer is offered by abcr at 97% . The availability of the meta-isomer in both 95% and 98% purity grades allows users to select a quality tier based on the sensitivity of their application, with the 98% grade potentially reducing side reactions in demanding synthetic sequences.

Commercial purity
Head-to-head
Meta: 95% / 98% available vs. ortho/para typically 97%
Procurement flexibility; higher grade may reduce side reactions
Vendor specifications, verify current batch COA
Chemical Procurement Quality Control Synthesis

Isomeric Structural Difference: Meta-Substitution Pattern Confers Distinct Reactivity

The meta-substitution pattern of 5-(3-bromophenyl)-5-oxovaleric acid fundamentally alters the electron density distribution on the aromatic ring compared to ortho- and para-isomers. This results in distinct reactivity profiles in electrophilic aromatic substitution (EAS) reactions. Bromine is an ortho/para-directing group; however, in the meta-isomer, the bromine and the ketone-containing side chain are positioned such that they exert different steric and electronic influences on available ring positions. While quantitative kinetic data for this specific compound are not available in the public domain, the well-established principles of organic chemistry dictate that the meta-isomer will exhibit a unique pattern of regioselectivity in further functionalization reactions, such as nitration or halogenation, compared to its ortho and para analogs [1]. This makes it a distinct building block for accessing specific substitution patterns that are inaccessible from other isomers.

EAS regioselectivity
Class-level inference
Meta-directing effects differ; specific kinetic data not located
Isomer choice determines accessible downstream substitution patterns
Inferred from organic chemistry principles; requires experimental validation
Organic Synthesis Chemical Reactivity Electrophilic Aromatic Substitution

5-(3-Bromophenyl)-5-oxovaleric Acid: Recommended Application Scenarios


Synthesis of Meta-Substituted Bioactive Molecules

In medicinal chemistry programs targeting receptors or enzymes with a preference for meta-substituted aromatic moieties, 5-(3-bromophenyl)-5-oxovaleric acid serves as an essential building block. The meta-bromine can be exploited for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl or heteroaryl groups, or it can be retained as a pharmacophoric element. The distinct spatial orientation of the meta-substituent, as inferred from fundamental structural principles, makes it the correct choice for exploring SAR around meta-substituted phenyl rings [1].

Preparation of Positional Isomer Probe Libraries

Researchers investigating the impact of substituent position on biological activity or material properties require pure samples of all three isomers. 5-(3-Bromophenyl)-5-oxovaleric acid, with its confirmed meta-substitution pattern and commercial availability at defined purity levels [1], is the definitive source for the meta-isomer component of such a library. Its use ensures that observed effects can be confidently attributed to the meta-substitution rather than isomeric impurities.

Specialty Polymer and Advanced Material Synthesis

The kinked geometry introduced by the meta-substitution in 5-(3-bromophenyl)-5-oxovaleric acid can be leveraged to tune the properties of polymers and supramolecular assemblies. The meta-linkage disrupts linear packing, which can lower crystallinity, enhance solubility, or alter glass transition temperatures compared to the more linear para-isomer. This structural feature makes it a candidate for designing amorphous materials or for introducing controlled bends into rigid-rod polymer backbones.

Application
Selection Property
Validation Focus
Meta-substituted bioactive molecule synthesis
Confirmed meta-bromine for cross-coupling or pharmacophore retention
SAR around meta-substituted aryl rings; coupling efficiency
Positional isomer probe libraries
Defined meta-substitution pattern and available purity grades
Isomeric purity confirmation; absence of ortho/para contamination
Specialty polymer and advanced material synthesis
Kinked geometry from meta-linkage disrupts linear packing
Crystallinity reduction, solubility, or glass transition tuning

Technical Documentation Hub

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18 linked technical documents
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